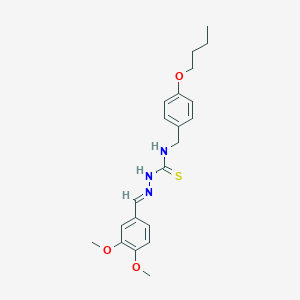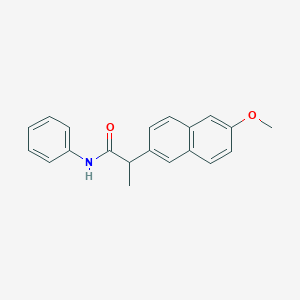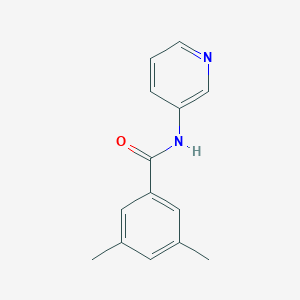![molecular formula C20H15FN4O2S2 B269825 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in 2012 and has since been the subject of numerous studies exploring its potential applications.
作用机制
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of blood vessels in tumors, which can help to prevent their growth and spread.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
未来方向
There are a number of potential future directions for research involving N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One area of interest is exploring its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is studying its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases. Finally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成方法
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the reaction of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetic acid with 4-fluorobenzaldehyde and thiosemicarbazide. The resulting product is then purified through recrystallization.
科学研究应用
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
属性
产品名称 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide |
|---|---|
分子式 |
C20H15FN4O2S2 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H15FN4O2S2/c1-25-18(27)14-4-2-3-5-15(14)23-20(25)29-11-17(26)24-19-22-16(10-28-19)12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,22,24,26) |
InChI 键 |
UFAJWLPNAILODX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide](/img/structure/B269743.png)
![2,4-Dinitro-1-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B269746.png)
![3,4-dimethoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B269747.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B269748.png)

![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)
![2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B269756.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B269758.png)
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide](/img/structure/B269759.png)


![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B269773.png)
